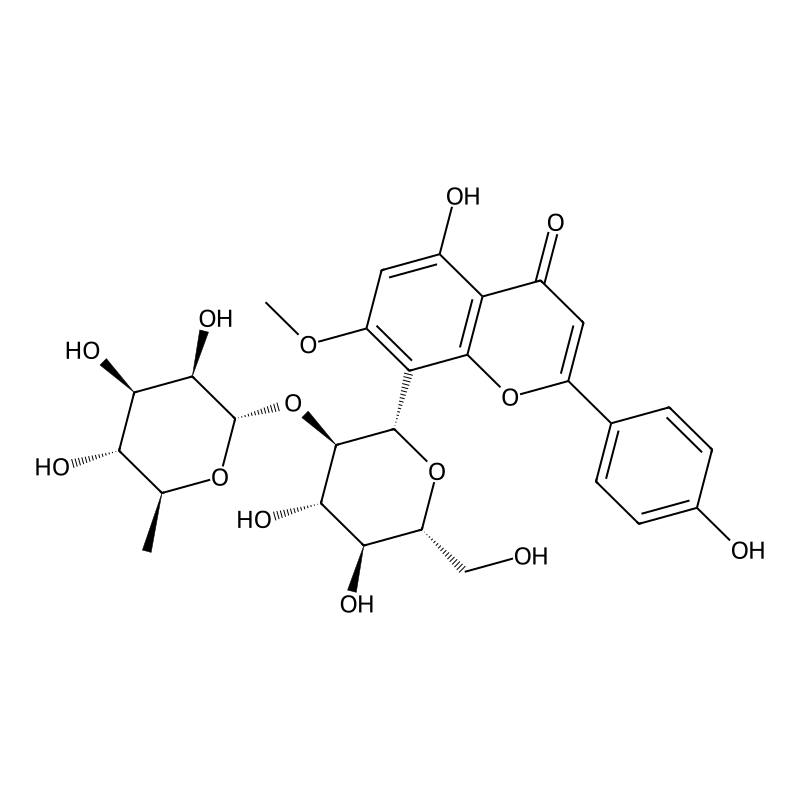

Isoswertisin 2''-rhamnoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isoswertisin 2''-rhamnoside is a flavonoid compound characterized by its unique structural features, including a dihydroxyflavone backbone and a rhamnoside moiety. Its molecular formula is with a molecular weight of approximately 592.55 g/mol . This compound is a derivative of isoswertisin, which is related to vitexin, another flavonoid known for its various biological activities . The presence of the rhamnoside group enhances its solubility and potential bioactivity.

Isoswertisin 2''-rhamnoside exhibits a range of biological activities. Research indicates that it possesses antioxidant properties, which help neutralize free radicals and reduce oxidative stress . Furthermore, it has been studied for its anti-inflammatory effects and potential benefits in cardiovascular health due to its ability to inhibit platelet aggregation . These activities suggest its potential as a therapeutic agent in managing conditions related to oxidative stress and inflammation.

The synthesis of Isoswertisin 2''-rhamnoside can be achieved through various methods, including:

- Natural Extraction: Isoswertisin 2''-rhamnoside can be isolated from plant sources such as Peperomia obtusifolia, where it occurs naturally .

- Chemical Synthesis: This involves the use of chemical reagents to construct the flavonoid structure followed by glycosylation with rhamnose. Specific methods may include:

- Glycosylation Reactions: Utilizing enzymes like glycosyltransferases or chemical methods involving activated sugar donors.

- Protecting Group Strategies: Protecting groups may be used during synthesis to ensure selectivity during glycosylation steps.

Isoswertisin 2''-rhamnoside has potential applications in various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it could be developed into nutraceuticals or pharmaceuticals aimed at treating oxidative stress-related diseases.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic formulations aimed at skin protection.

- Food Industry: As a natural antioxidant, it may be used as a food preservative or functional ingredient in health-oriented food products.

Studies on Isoswertisin 2''-rhamnoside have focused on its interactions with biological systems:

- Protein Binding: Research indicates that flavonoids can interact with various proteins, influencing their activity. Isoswertisin 2''-rhamnoside may modulate enzyme activities related to metabolism and inflammation .

- Cellular Effects: It has been shown to affect cell signaling pathways associated with inflammation and oxidative stress response mechanisms .

Isoswertisin 2''-rhamnoside shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Vitexin | O-rhamnosyl derivative of apigenin | Known for significant antioxidant properties |

| Isovitexin | Similar glycosylation pattern | Exhibits anti-inflammatory effects |

| Isoorientin | O-rhamnosyl derivative of orientin | Has distinct effects on blood glucose regulation |

Uniqueness

Isoswertisin 2''-rhamnoside is unique due to its specific rhamnoside attachment at the 2'' position, which influences its solubility and biological activity compared to other flavonoids. This structural feature contributes to its distinct pharmacological profile, especially concerning its interaction with cellular targets involved in oxidative stress and inflammation.

Biosynthetic Pathways in Plant Systems

Isoswertisin 2''-rhamnoside represents a complex flavone C-diglycoside that undergoes a sophisticated biosynthetic process involving multiple enzymatic steps [1] [10]. The compound is chemically defined as 7-O-methylvitexin 2''-O-alpha-L-rhamnoside, with the molecular formula C28H32O14 and a molecular weight of 592.5 g/mol [1]. The biosynthetic pathway begins with the formation of the basic flavonoid backbone through the phenylpropanoid pathway, followed by specific modifications that create the unique structural features of this compound [10] [11].

The biosynthetic process involves a sequential series of enzymatic reactions that transform simple phenolic precursors into the final glycosylated product [10] [22]. The pathway initiates with the formation of naringenin through the action of chalcone synthase and chalcone isomerase, establishing the fundamental flavanone structure [10]. Subsequently, flavanone 2-hydroxylase, a cytochrome P-450 enzyme, introduces a hydroxyl group at the C-2 position of naringenin to form 2-hydroxynaringenin, which serves as the crucial precursor for C-glycosylation [10] [12].

| Biosynthetic Step | Enzyme | Reaction | Key Features |

|---|---|---|---|

| Flavanone formation | Chalcone synthase and Chalcone isomerase | Formation of naringenin from malonyl-CoA and 4-coumaroyl-CoA | Core flavonoid pathway |

| Flavanone 2-hydroxylation | Flavanone 2-hydroxylase | Hydroxylation at C-2 position of naringenin | Cytochrome P-450 enzyme |

| C-glycosylation | C-glycosyltransferase | Transfer of glucose to C-8 position | His-Asp dyad for catalysis |

| Dehydration | Dehydratase | Conversion to vitexin | Preferentially converts to 6C-glucosides |

| O-methylation | O-methyltransferase | Methylation at 7-OH position | Uses S-adenosylmethionine as methyl donor |

| Rhamnosylation | Rhamnosyltransferase | Transfer of rhamnose to 2''-OH of glucose | Uses UDP-rhamnose as sugar donor |

Enzymatic Mechanisms for C-Glycosylation

C-glycosylation represents one of the most biochemically demanding reactions in natural product biosynthesis, as it involves the formation of stable carbon-carbon bonds between sugar molecules and aromatic acceptors [10]. The enzymatic mechanism for C-glycosylation in isoswertisin 2''-rhamnoside biosynthesis involves C-glycosyltransferases that catalyze the transfer of glucose from UDP-glucose to the C-8 position of 2-hydroxyflavanone substrates [10] [11].

The catalytic mechanism of C-glycosyltransferases involves a conserved His-Asp dyad that facilitates the reaction through specific protein-substrate interactions [25] [31]. The histidine residue acts as a catalytic base for the deprotonation of the aromatic acceptor, enabling nucleophilic attack on the anomeric carbon of the glucose donor [25]. This mechanism results in the formation of a β-glycosidic bond from an α-glycoside donor, with the reaction proceeding through an SN2-like displacement [5] [25].

Structural analysis of C-glycosyltransferases reveals that these enzymes adopt a GT-B fold structure characterized by two Rossmann-like domains [25] [26]. The active site contains conserved residues that facilitate both sugar donor binding and acceptor substrate positioning [25]. The enzyme preferentially C-glucosylates the dibenzoylmethane tautomers formed in equilibrium with 2-hydroxyflavanones, and the resulting 2-hydroxyflavanone-C-glucosides undergo spontaneous dehydration to yield flavone C-glucosides [10].

Research findings indicate that in plant systems, a dehydratase activity preferentially converts 2-hydroxyflavanone-C-glucosides to the corresponding flavone-6C-glucosides rather than 8C-glucosides [10]. This selectivity ensures that the final products predominantly contain the 6C-glucoside configuration, which is consistent with the natural occurrence of vitexin and related compounds in plant tissues [10] [11].

The enzymatic mechanism involves several critical molecular interactions. The glucose moiety recognition is conferred through hydrogen bonding between enzyme residues and specific hydroxyl groups of the sugar [25]. For instance, the O2 and O3 hydroxyls of glucose interact with conserved glutamine residues, while aspartate residues form hydrogen bonds with O3 and O4 hydroxyls [25]. These interactions ensure proper substrate orientation and facilitate the catalytic process.

Role of Rhamnosyl Transferases

Rhamnosyl transferases play a crucial role in the final biosynthetic step of isoswertisin 2''-rhamnoside formation by catalyzing the transfer of rhamnose from UDP-α-L-rhamnose to the 2''-hydroxyl position of the glucose moiety in isoswertisin [6] [27]. These enzymes belong to the family of UDP-dependent glycosyltransferases and exhibit specific substrate recognition for C-glycosylated flavonoids [6] [15].

The catalytic mechanism of rhamnosyl transferases involves a single displacement reaction with inversion of configuration, proceeding through an SN2-like mechanism [25] [27]. The enzyme active site contains conserved residues that facilitate both UDP-rhamnose binding and acceptor substrate recognition [25]. The regiospecificity for the 2''-position of the glucose moiety is determined by the three-dimensional structure of the enzyme and the orientation of the acceptor substrate within the active site [27].

UDP-rhamnosyltransferases demonstrate varying degrees of substrate promiscuity, with some enzymes capable of rhamnosylating multiple types of flavonoid glycosides [27]. However, the enzymes involved in isoswertisin 2''-rhamnoside biosynthesis show specific preference for C-glycosylated flavonoids as acceptor substrates [6] [15]. The substrate specificity is influenced by the structural features of both the aglycone and the existing glycosyl moieties [27].

| Characteristic | Description | Notes |

|---|---|---|

| Enzyme classification | Family 1 glycosyltransferases; UDP-dependent | GT-B fold structure with two Rossmann-like domains |

| Substrate specificity | Accepts C-glycosylated flavonoids | May also accept other flavonoid glycosides with varying efficiency |

| Sugar donor | UDP-α-L-rhamnose | Requires the presence of UDP-rhamnose biosynthetic pathway |

| Catalytic mechanism | Single displacement with inversion of configuration | Involves deprotonation of 2''-OH by catalytic base |

| Regiospecificity | Specific for 2''-OH of glucose moiety | Position determined by enzyme structure and substrate orientation |

| Structural features | Contains UDP-binding domain and sugar acceptor binding domain | Active site contains conserved residues for binding |

The biosynthesis of UDP-rhamnose, the sugar donor for rhamnosyl transferases, involves a complex pathway that converts UDP-glucose through several enzymatic steps [15]. This pathway includes UDP-glucose 4,6-dehydratase and UDP-4-keto-6-deoxy-D-glucose-3,5-epimerase-4-reductase, which together produce the activated rhamnose donor [15]. The availability of UDP-rhamnose can be a limiting factor in the overall biosynthesis of rhamnosylated flavonoids [15].

Recent research has identified specific rhamnosyl transferases involved in flavonoid modification, including enzymes from various plant families [6] [27]. These enzymes show different kinetic parameters and substrate preferences, reflecting the evolutionary adaptation to specific metabolic requirements [27]. The characterization of these enzymes has revealed important structure-function relationships that govern their catalytic efficiency and substrate selectivity [25] [27].

Phytochemical Distribution Across Species

The natural occurrence of isoswertisin 2''-rhamnoside has been documented across multiple plant families, with particularly notable concentrations found in species of Piperaceae and Lamiaceae [1] [7]. The compound's distribution pattern suggests specific ecological and physiological roles that have evolved independently in different plant lineages [1] [4]. Phytochemical investigations have revealed that the compound often co-occurs with other flavone C-glycosides, indicating shared biosynthetic pathways and metabolic functions [7] [17].

The taxonomic distribution of isoswertisin 2''-rhamnoside provides insights into the evolutionary significance of C-glycosylated flavonoids in plant metabolism [4] [13]. The compound has been identified in both dicotyledonous and monocotyledonous plants, suggesting that the biosynthetic machinery for its production has evolved multiple times or represents an ancient metabolic capability [4] [10]. The presence of this compound in diverse plant families indicates its importance in plant physiology and adaptation to environmental conditions [16] [20].

Isolation from Peperomia obtusifolia and Cunila Species

Peperomia obtusifolia, a member of the Piperaceae family, represents one of the most thoroughly studied sources of isoswertisin 2''-rhamnoside [7] [17]. Phytochemical investigations of the leaves and stems of this ornamental plant have yielded both isoswertisin 2''-rhamnoside and related compounds, including isoswertisin-4'-methyl-ether-2''α-L-rhamnoside [7]. The isolation process typically involves extraction followed by chromatographic purification, with structural elucidation accomplished through nuclear magnetic resonance spectroscopy and mass spectrometry [7] [17].

The phytochemical profile of Peperomia obtusifolia demonstrates the complexity of secondary metabolite production in this species [17] [28]. In addition to flavone C-diglycosides, the plant produces various phenolic compounds including peperobtusin A, peperomic ester, and peperoside [17]. These compounds contribute to the plant's biological activities, with some showing notable anticancer and antibacterial properties [17]. The co-occurrence of these metabolites suggests coordinated biosynthetic pathways that produce structurally related compounds with complementary biological functions [17] [28].

| Plant Species | Plant Family | Tissue Distribution | Co-occurring Compounds |

|---|---|---|---|

| Peperomia obtusifolia | Piperaceae | Leaves and stems | Isoswertisin-4'-methyl-ether-2''α-L-rhamnoside, peperobtusin A |

| Cunila species | Lamiaceae | Aerial parts | Flavonoids, essential oils |

| Other reported sources | Various | Various plant tissues | Other flavone C-glycosides |

Cunila species, members of the Lamiaceae family, represent another important source of isoswertisin 2''-rhamnoside [1] [8]. These aromatic and medicinal plants are distributed across North America and southern South America, with different species showing varying phytochemical profiles [14] [21]. The genus Cunila includes species such as Cunila galioides, Cunila origanoides, and Cunila spicata, each with distinct chemical compositions and ecological adaptations [8] [21] [29].

Research on Cunila galioides has revealed that flavonoid content, including compounds related to isoswertisin 2''-rhamnoside, can be influenced by environmental stress conditions [21]. Studies have shown that aluminum stress affects both plant growth and secondary metabolite production in this species [21]. Interestingly, aluminum-tolerant populations of Cunila galioides show increased flavonoid concentrations, suggesting a protective role for these compounds against metal toxicity [21].

The traditional medicinal uses of Cunila species provide additional context for understanding the biological significance of their phytochemical constituents [8]. Cunila origanoides, commonly known as common dittany, has been used by indigenous peoples of North America as a stimulant and tonic for the nervous system, and as an analgesic for headaches and other ailments [8]. These ethnobotanical applications suggest that the flavonoid compounds, including isoswertisin 2''-rhamnoside, may contribute to the therapeutic properties of these plants [8].

Ecological Implications of Production

The production of isoswertisin 2''-rhamnoside in plants serves multiple ecological functions that contribute to plant survival and adaptation to environmental challenges [16] [20]. As a flavone C-glycoside, this compound participates in various plant-environment interactions, including protection against abiotic stresses, defense against pathogens, and facilitation of beneficial plant-microbe relationships [16] [20] [30].

UV protection represents one of the primary ecological functions of isoswertisin 2''-rhamnoside and related flavonoids [16] [20]. These compounds act as natural sunscreens by absorbing harmful ultraviolet radiation, particularly in the UV-B range, thereby protecting sensitive plant tissues from photodamage [16]. The localization of flavonoids in epidermal tissues, where they form protective barriers against UV radiation, demonstrates their specialized role in photoprotection [16] [30].

The antioxidant properties of isoswertisin 2''-rhamnoside contribute significantly to plant stress tolerance [16] [20]. Under conditions of environmental stress, plants experience increased production of reactive oxygen species, which can damage cellular components [20]. Flavonoids like isoswertisin 2''-rhamnoside scavenge these harmful compounds, thereby maintaining cellular integrity and supporting plant survival under adverse conditions [16] [20].

| Ecological Function | Mechanism | Evidence |

|---|---|---|

| UV protection | Absorption of UV radiation due to flavonoid structure | Localization in epidermal tissues exposed to UV radiation |

| Antioxidant defense | Scavenging of reactive oxygen species | Antioxidant properties of flavone C-glycosides |

| Stress response | Accumulation in response to environmental stressors | Increased production under aluminum stress in Cunila species |

| Antimicrobial activity | Inhibition of fungal growth | Weak antifungal activity against Cladosporium species |

| Plant-microbe interactions | Possible role in signaling or defense | Structural features similar to known signaling flavonoids |

Research findings indicate that flavonoid production, including compounds like isoswertisin 2''-rhamnoside, increases in response to various environmental stresses [20] [21]. This stress-induced accumulation demonstrates the adaptive value of these compounds in helping plants cope with challenging environmental conditions [20]. The specific response patterns vary among plant species and stress types, reflecting the complex regulatory mechanisms that control flavonoid biosynthesis [20].

The antimicrobial properties of isoswertisin 2''-rhamnoside contribute to plant defense against pathogenic organisms [7]. Bioautographic assays have demonstrated that this compound exhibits weak antifungal activity against Cladosporium cladosporioides and Cladosporium sphaerospermum [7]. While the activity is relatively modest, the compound may work synergistically with other plant defense compounds to provide comprehensive protection against microbial threats [7].

Plant-microbe interactions represent another important ecological aspect of isoswertisin 2''-rhamnoside production [30]. Although specific roles for this compound in mediating plant-microbe relationships have not been definitively established, its structural similarity to known signaling flavonoids suggests potential involvement in these interactions [30]. Flavonoids are well-documented as signaling molecules in symbiotic relationships, particularly in legume-rhizobia interactions, and similar mechanisms may operate in other plant systems [30].